3-{2-[(4-chlorophenyl)methoxy]phenyl}-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazole
Description
3-{2-[(4-chlorophenyl)methoxy]phenyl}-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazole is a synthetic organic compound known for its diverse pharmacological properties It is a member of the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Properties
IUPAC Name |
3-[2-[(4-chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl3N2O/c24-18-8-5-16(6-9-18)15-29-23-4-2-1-3-19(23)22-11-12-28(27-22)14-17-7-10-20(25)21(26)13-17/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGVVYADQPGKSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2)CC3=CC(=C(C=C3)Cl)Cl)OCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-chlorophenyl)methoxy]phenyl}-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with 2-hydroxybenzaldehyde to form 2-[(4-chlorophenyl)methoxy]benzaldehyde. This intermediate is then reacted with 3,4-dichlorobenzyl bromide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-chlorophenyl)methoxy]phenyl}-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic rings, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimalarial, and antileishmanial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[(4-chlorophenyl)methoxy]phenyl}-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-(2,4-dichlorophenyl)pyrazole
- 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine
Uniqueness
3-{2-[(4-chlorophenyl)methoxy]phenyl}-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring and the presence of both chlorinated and methoxy-substituted aromatic rings
Biological Activity
The compound 3-{2-[(4-chlorophenyl)methoxy]phenyl}-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes two chlorinated phenyl groups and a pyrazole ring, which are crucial for its biological interactions.
1. Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to our target compound demonstrated effective antifungal activity against various pathogenic fungi and Mycobacterium tuberculosis strains. The results from in vitro tests showed promising inhibition rates, suggesting potential for treating infections caused by these pathogens .
| Compound | Activity Type | Inhibition Rate (%) | Reference |
|---|---|---|---|
| This compound | Antifungal | Up to 85% | |
| Similar Pyrazole Derivative | Antitubercular | 98% against H37Rv |
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related study found that certain pyrazole derivatives inhibited TNF-α by approximately 76% at specific concentrations .
| Compound | Cytokine Inhibited | Inhibition Rate (%) | Reference |
|---|---|---|---|
| This compound | TNF-α | 76% | |
| Similar Pyrazole Derivative | IL-6 | 93% |
3. Anticancer Activity
The anticancer properties of pyrazole derivatives have also been explored. Studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, certain derivatives have shown effectiveness in reducing cell viability in various cancer cell lines .
Case Studies
Case Study 1: Antifungal Efficacy
A series of pyrazole derivatives were synthesized and tested for antifungal activity against Candida albicans and Aspergillus niger. The tested compound exhibited significant antifungal activity comparable to standard antifungal agents, demonstrating its potential as a therapeutic agent against fungal infections .
Case Study 2: Anti-inflammatory Mechanism
In a model of carrageenan-induced paw edema in rats, a related pyrazole derivative was shown to reduce inflammation significantly compared to the control group. This study supports the hypothesis that the compound may act through inhibition of the cyclooxygenase pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
